molecular formula C27H26N2O5 B14952298 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14952298
M. Wt: 458.5 g/mol
InChI Key: LUASEXVTHDIRTP-BZZOAKBMSA-N
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Description

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H26N2O5 . This compound is characterized by its unique structure, which includes a benzyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzyloxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in the substitution patterns on the benzoyl and pyrrol moieties, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-33-17-5-16-29-24(20-12-14-28-15-13-20)23(26(31)27(29)32)25(30)21-8-10-22(11-9-21)34-18-19-6-3-2-4-7-19/h2-4,6-15,24,30H,5,16-18H2,1H3/b25-23-

InChI Key

LUASEXVTHDIRTP-BZZOAKBMSA-N

Isomeric SMILES

COCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

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